molecular formula C9H16O B13255182 3-Methyloct-6-yn-2-ol

3-Methyloct-6-yn-2-ol

Cat. No.: B13255182
M. Wt: 140.22 g/mol
InChI Key: RQLMGADCJDXCTA-UHFFFAOYSA-N
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Description

3-Methyloct-6-yn-2-ol ( 1564793-40-3) is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . Its structure features both a hydroxyl group and a carbon-carbon triple bond, making it a potential versatile intermediate in organic synthesis and research applications. While specific biological activities or mechanisms of action for this exact compound are not detailed in the available literature, structurally similar compounds, such as 3-methyloct-6-yn-1-ol, are documented as intermediates in the synthesis of macrocyclic lactones used in fragrance research . This suggests its potential utility in the synthesis of complex natural product analogs and other specialized organic molecules. Researchers may find value in this compound for developing new synthetic methodologies or as a building block for more complex structures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Key Specifications: • CAS Number: 1564793-40-3 • Molecular Formula: C9H16O • Molecular Weight: 140.22 g/mol • SMILES: CC(O)C(C)CCC#CC

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-methyloct-6-yn-2-ol

InChI

InChI=1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h8-10H,6-7H2,1-3H3

InChI Key

RQLMGADCJDXCTA-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(C)C(C)O

Origin of Product

United States

Synthetic Methodologies for 3 Methyloct 6 Yn 2 Ol and Its Analogues

Retrosynthetic Analysis of the 3-Methyloct-6-yn-2-ol Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of disconnections of chemical bonds.

For this compound, the primary disconnection is at the carbon-carbon bond between C2 and C3, which is formed by the addition of an acetylide to a carbonyl group. This leads to two key synthons: an acetaldehyde (B116499) equivalent and a 1-methylhex-4-ynyl anion equivalent. A further disconnection of the alkyne reveals simpler starting materials.

Figure 1: Retrosynthetic Analysis of this compound

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Stereoselective and Enantioselective Synthetic Strategies Towards this compound

Asymmetric Induction in Alkynol Synthesis

Asymmetric induction is a fundamental strategy in stereoselective synthesis, where a chiral element within the substrate, reagent, or catalyst influences the formation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereomer over another. wikipedia.orgmsu.edu This principle is critical in the synthesis of chiral alkynols, where the stereochemistry of the hydroxyl-bearing carbon is established.

The process can be categorized into three main types:

Internal Asymmetric Induction: This involves a pre-existing chiral center in the substrate molecule that directs the stereochemical outcome of a subsequent reaction. wikipedia.org The starting materials are often sourced from the "chiral pool," which consists of enantiomerically pure natural products like amino acids or carbohydrates. mdpi.com

Relayed Asymmetric Induction: In this approach, a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. Once the desired stereocenter is created, the auxiliary is removed. wikipedia.org Chiral oxazolidinones, developed by Evans, are classic examples of auxiliaries used in asymmetric aldol (B89426) reactions to create chiral alcohol moieties.

External Asymmetric Induction: This method utilizes a chiral catalyst or reagent to create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer. wikipedia.org This is often the most efficient and economically viable approach for large-scale synthesis.

In the context of synthesizing alkynols, a common reaction is the nucleophilic addition of an acetylide to a chiral aldehyde. The stereochemical outcome of such additions can often be predicted by established models like the Cram, Felkin-Anh, and chelation-controlled models, which account for steric and electronic interactions in the transition state. youtube.com The Felkin-Anh model, for instance, generally predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde by considering the arrangement of the substituents around the adjacent stereocenter.

Metal-Catalyzed Asymmetric Reactions

Metal catalysis offers powerful and versatile methods for asymmetric synthesis, enabling reactions with high efficiency and stereoselectivity under mild conditions. For the synthesis of alkynol-related structures, gold- and indium-catalyzed reactions are particularly relevant.

Gold-Catalyzed Hydroamination

Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptional π-acids that effectively activate carbon-carbon triple bonds for nucleophilic attack. frontiersin.org Gold-catalyzed hydroamination involves the addition of an N-H bond across an alkyne. This reaction can be rendered asymmetric through the use of chiral ligands on the gold center, making it a valuable tool for synthesizing chiral nitrogen-containing compounds. acs.orgresearchgate.net

The general mechanism for gold-catalyzed intermolecular hydroamination of an alkyne involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. frontiersin.org A nucleophile, such as an amine, then attacks the activated alkyne. acs.org The stereoselectivity of the process is dictated by the chiral environment created by the ligands attached to the gold catalyst. While direct application to this compound is not the primary focus, the principles are applicable to the synthesis of chiral amino alkynol derivatives.

Table 1: Examples of Gold-Catalyzed Asymmetric Reactions

Catalyst/Ligand Reactants Product Type Key Feature Reference
Ph₃PAuOTf 1,3-Dienes, Carbamates Allylic Amines Mild, efficient hydroamination at room temperature. organic-chemistry.org organic-chemistry.org
Gold(I) NHC Complexes Alkynes, Arylamines Imines Highly regioselective Markovnikov addition. frontiersin.org frontiersin.org
AuCl(PPh₃)/AgSbF₆ (Z)-Enynols, Indoles Dihydrocyclohepta[b]indoles Cascade Friedel–Crafts/hydroarylation sequence. researchgate.net researchgate.net

Indium(III)-Catalyzed Cycloisomerization

Indium(III) halides, such as InCl₃ and InI₃, have emerged as effective Lewis acid catalysts for various organic transformations, including the cycloisomerization of enynols (compounds containing both an alkene and an alkyne functionality, along with a hydroxyl group). researchgate.netresearchgate.net These reactions are atom-economical and can proceed through cascade mechanisms to build complex cyclic architectures from linear precursors. researchgate.netnih.gov

The cycloisomerization of 1,6-enynes catalyzed by Indium(III) typically proceeds with high regioselectivity (e.g., 5-exo-dig) to form bicyclic structures. researchgate.netresearchgate.net The stereochemistry of the starting enyne (E or Z configuration of the double bond) can directly influence the stereochemistry of the product, indicating a stereospecific reaction pathway. researchgate.net The proposed mechanism involves the π-coordination of the indium catalyst to the alkyne, followed by a nucleophilic attack from the alkene, leading to a cyclized intermediate that can be trapped by the internal alcohol nucleophile. researchgate.net DFT computational studies support a stepwise mechanism involving a carbocation intermediate. nih.gov

Table 2: Indium(III)-Catalyzed Cycloisomerization of Enynes

Catalyst Substrate Regioselectivity Product Type Key Feature Reference
InI₃ (5 mol%) 1,5-Enynes with aryl groups 6-endo-dig Tricyclic frameworks Stereospecific cascade cycloisomerization. nih.gov nih.gov
In(III) halides Functionalized 1,6-enynes 5-exo-dig Bicyclic structures Atom-economic transformation. researchgate.netresearchgate.net researchgate.netresearchgate.net
InCl₃ 1,6-Cyclohexenylalkynes 5-exo vs. 6-endo Bicyclic adducts Selectivity influenced by alkyne substitution. mdpi.com mdpi.com

Rearrangement-Based Stereocontrol (e.g.,researchgate.netrsc.org-Wittig Rearrangements)

Sigmatropic rearrangements, such as the Wittig rearrangement, are powerful methods for carbon-carbon bond formation with stereochemical control. The researchgate.netrsc.org-Wittig rearrangement, in particular, can generate stereodefined enolates and transfer chirality, allowing for the stereoselective formation of adjacent chiral centers. nih.gov This rearrangement competes with other pathways like the rsc.orgnih.gov- and acs.orgnih.gov-Wittig rearrangements. acs.orgwikipedia.org

The regioselectivity between the researchgate.netrsc.org- and rsc.orgnih.gov-pathways can be influenced by steric and electronic factors. For instance, in certain systems, the presence of a silyl (B83357) group can promote selective deprotonation and suppress the competing rsc.orgnih.gov-pathway, favoring the researchgate.netrsc.org-rearrangement. nih.gov The researchgate.netrsc.org-Wittig rearrangement has the potential to be stereoconvergent, where different diastereomers of the starting material yield the same diastereomer of the product, which is a significant advantage in synthesis. nih.gov While the acs.orgnih.gov-Wittig rearrangement is a concerted, pericyclic process that is well-known for its high stereocontrol, the rsc.orgnih.gov- and researchgate.netrsc.org-rearrangements are thought to proceed through a stepwise radical dissociation-recombination mechanism. wikipedia.org

Chemo- and Regioselective Considerations in the Construction of Enynol Architectures

The synthesis of enynols, which contain an alkene, an alkyne, and an alcohol, presents significant challenges in chemo- and regioselectivity.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For instance, a reaction might selectively target the alkyne over the alkene, or vice-versa.

Regioselectivity concerns the control of the position at which a chemical bond is made or broken. In the addition to an unsymmetrical alkyne, regioselectivity determines which of the two alkyne carbons forms a new bond.

Palladium-catalyzed reactions are frequently employed for the functionalization of enynes. For example, palladium-catalyzed aminomethylation and cyclization of enynols can provide access to oxygen-containing heterocycles with confined 1,3-dienes. acs.org The regioselectivity of such reactions can be tuned by modulating the electrophilicity of the intermediate allylpalladium species. acs.org Similarly, highly chemo- and regioselective 1,4-aminomethylamination of enynes has been achieved using palladium catalysis, leading to allenic 1,5-diamines. researchgate.net The ability to control these selectivities is crucial for the efficient construction of complex molecules and avoids the need for extensive use of protecting groups.

Sustainable and Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comrroij.com The application of these principles to the synthesis of this compound and its analogues can lead to more environmentally benign and efficient manufacturing processes.

The 12 Principles of Green Chemistry provide a guide for sustainable synthesis:

Prevention of Waste: It is better to prevent waste than to clean it up after it has been created. solubilityofthings.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Rearrangement and addition reactions are inherently more atom-economical than substitution or elimination reactions.

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. rroij.com

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible.

Design for Energy Efficiency: Energy requirements should be recognized for their environmental and economic impacts and should be minimized. solubilityofthings.com Conducting reactions at ambient temperature and pressure is ideal.

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting whenever technically and economically practicable. solubilityofthings.com For example, a documented synthesis of 3-methyloct-6-yn-1-ol, an analogue of the target compound, starts from citronellol (B86348), a naturally occurring monoterpenoid. google.comgoogle.com

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as such steps require additional reagents and generate waste. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste. rroij.comacs.org The metal-catalyzed reactions discussed in section 2.3.3 are excellent examples of this principle.

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

Chemical Reactivity and Transformations of 3 Methyloct 6 Yn 2 Ol

Reactions at the Terminal Alkyne Moiety of 3-Methyloct-6-yn-2-ol

The terminal alkyne in this compound is characterized by its acidic acetylenic hydrogen and the electron-rich triple bond, making it susceptible to a variety of addition and coupling reactions. vaia.com

Hydration of the terminal alkyne of this compound, typically catalyzed by mercury(II) salts in the presence of aqueous acid, would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone. This reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form.

Hydrohalogenation, the addition of hydrogen halides (HX) across the triple bond, would also proceed in a Markovnikov fashion. The initial addition would yield a vinyl halide, and a second addition, if desired, would result in a geminal dihalide. The regioselectivity of these additions is dictated by the formation of the more stable carbocation intermediate.

The terminal alkyne of this compound is an excellent substrate for Sonogashira coupling reactions. beilstein-journals.orgmdpi.com This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful method for the formation of carbon-carbon bonds. beilstein-journals.orgmdpi.comnih.gov The reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base. nih.gov This methodology allows for the direct connection of the octynol framework to various aromatic and vinylic systems, providing access to a wide array of more complex molecules. beilstein-journals.orgmdpi.com For instance, coupling with an aryl iodide would yield an aryl-substituted alkyne.

Table 1: Examples of Sonogashira Coupling Reactions

Alkyne Substrate Aryl/Vinyl Halide Catalyst System Product
This compound Iodobenzene Pd(PPh₃)₄, CuI, Et₃N 3-Methyl-1-phenyloct-6-yn-2-ol

This table presents hypothetical examples based on established Sonogashira reaction principles.

The terminal alkyne functionality of this compound makes it a prime candidate for cycloaddition reactions. Notably, it can participate in the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. pcbiochemres.comorganic-chemistry.org This reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgmdpi.com The copper-catalyzed version of this reaction (CuAAC) is particularly efficient and regioselective, affording the 1,4-disubstituted triazole isomer. organic-chemistry.orgmdpi.com The resulting triazole ring is a stable and versatile linkage in medicinal chemistry and materials science.

Furthermore, the alkyne can undergo other cycloadditions, such as the Diels-Alder reaction if activated by an appropriate electron-withdrawing group, or participate in various metal-catalyzed cyclization processes. tdx.catthieme-connect.de

Reactivity at the Secondary Alcohol Functionality

The secondary alcohol group in this compound offers another site for chemical modification, including oxidation, reduction, and derivatization.

Oxidation of the secondary alcohol in this compound can be achieved using a variety of reagents to yield the corresponding ketone, 3-methyloct-6-yn-2-one. Common oxidizing agents for this transformation include chromic acid, pyridinium (B92312) chlorochromate (PCC), or milder, more selective methods like the Swern or Dess-Martin periodinane oxidation.

Conversely, while the alcohol is already in a reduced state, the adjacent alkyne can be reduced. Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst, would selectively reduce the alkyne to a cis-alkene, yielding (Z)-3-methyloct-6-en-2-ol. Using a dissolving metal reduction, such as sodium in liquid ammonia, would produce the corresponding trans-alkene, (E)-3-methyloct-6-en-2-ol. Complete hydrogenation with a catalyst like palladium on carbon would reduce the alkyne to an alkane, resulting in 3-methyloctan-2-ol.

Table 2: Oxidation and Reduction Reactions of this compound

Starting Material Reagent(s) Product
This compound PCC, CH₂Cl₂ 3-Methyloct-6-yn-2-one
This compound H₂, Lindlar's Catalyst (Z)-3-Methyloct-6-en-2-ol
This compound Na, NH₃(l) (E)-3-Methyloct-6-en-2-ol

This table provides illustrative examples of oxidation and reduction reactions.

The hydroxyl group of this compound can be readily derivatized to form esters, ethers, or other functional groups. Esterification can be accomplished using acyl chlorides or carboxylic anhydrides in the presence of a base. Ether formation can be achieved, for example, through the Williamson ether synthesis.

In multi-step syntheses, it is often necessary to protect the alcohol to prevent it from reacting with reagents intended for the alkyne moiety. organic-chemistry.org Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), which are easily installed and can be selectively removed under mild conditions. masterorganicchemistry.com Other protecting groups like tetrahydropyranyl (THP) ethers can also be employed. masterorganicchemistry.com The choice of protecting group depends on the specific reaction conditions to be used in subsequent steps. organic-chemistry.org

Table 3: Common Protecting Groups for the Secondary Alcohol

Protecting Group Reagent for Protection Reagent for Deprotection
Trimethylsilyl (TMS) Trimethylsilyl chloride, Et₃N Tetrabutylammonium fluoride (B91410) (TBAF) or mild acid
tert-Butyldimethylsilyl (TBDMS) tert-Butyldimethylsilyl chloride, imidazole TBAF, HF, or strong acid

This table outlines common strategies for the protection and deprotection of the alcohol functionality.

Intramolecular Cyclizations and Cascade Reactions Involving this compound Scaffolds

The presence of both an alkyne and other reactive sites within the same molecule allows for a variety of intramolecular cyclization reactions. These reactions are powerful tools for building ring systems, often with high levels of stereocontrol, by forming new carbon-carbon or carbon-heteroatom bonds.

Enyne cyclizations are a prominent class of reactions for derivatives of the this compound scaffold. In these reactions, a double bond (ene) and a triple bond (yne) within the same molecule react to form a cyclic structure, typically mediated by a transition metal catalyst.

Research has demonstrated that derivatives of this scaffold, such as enynols, can undergo efficient cyclization. For instance, gold-catalyzed reactions of related 1,5-enynes are known to proceed via a 5-exo-dig cyclization pathway. vulcanchem.comtdx.cat A specific derivative, (E)-3-methyloct-2-en-6-yn-1-ol, when treated with a PPh3AuNTf2 catalyst, undergoes such a cyclization to create bicyclic ethers, a transformation that emulates polyolefin carbocyclization. vulcanchem.comfigshare.com

A significant application of carbocyclization is seen in the stereoselective construction of substituted hydrindanes, a core structure in many natural products like steroids and vitamin D. nii.ac.jp In one study, derivatives of 3-methyloct-2-en-7-yn-1-ol were subjected to a cyclization mediated by a divalent titanium reagent, Ti(O-i-Pr)4/2i-PrMgCl. nii.ac.jp This intramolecular allyltitanation of the alkyne resulted in the formation of 1-methyl-2-(1-alkylbut-3-enylidene)-1-vinylcyclopentanes. This transformation efficiently creates a five-membered carbocycle from the acyclic enyne precursor. nii.ac.jp The stereoselectivity of this reaction is highly dependent on the nature of the leaving group on the enyne, as detailed in the table below. nii.ac.jp

Table 1: Diastereoselectivity in Ti(II)-Mediated Cyclization of Enyne 2a Derivatives nii.ac.jp
EntryOlefin Geometry of Starting Enyne (2a)Leaving Group (X)Yield of Triene (3a) (%)Diastereomeric Ratio (syn:anti)
1EOAc4085:15
2ZOAc3586:14
3EOCO2Et5683:17
4ZOCO2Et4582:18
5EOP(O)(OEt)27594:6
6ZOP(O)(OEt)27293:7
7ECl7095:5
8ZCl6894:6

Ring-closing metathesis (RCM) has become a revolutionary method for the synthesis of macrocycles, prized for its functional group tolerance, particularly when using ruthenium-based catalysts like the Grubbs catalysts. nih.govuniv-amu.fr This reaction is instrumental in the formation of large rings that are difficult to access through traditional cyclization methods. univ-amu.fr

The this compound scaffold serves as a valuable building block for substrates intended for RCM. A powerful strategy involves a tandem reaction sequence where an initial cyclization is followed by RCM. For example, the triene products formed from the Ti(II)-mediated carbocyclization described previously are ideal substrates for RCM. nii.ac.jp Treatment of these trienes with a first-generation Grubbs catalyst, Cl2(Cy3P)2Ru=CHPh, efficiently closes a second ring to yield 3a-methyl-2,3,3a,6-tetrahydro-1H-indene structures. nii.ac.jp This sequential approach demonstrates how the scaffold can be elaborated first through carbocyclization and then stitched into a more complex bicyclic system using RCM.

Furthermore, derivatives such as 3-methyloct-6-yn-1-ol are utilized in the synthesis of precursors for ring-closing alkyne metathesis (RCAM), a related process used to form macrocycles containing a triple bond. google.commdpi.com This has been applied to the synthesis of macrocyclic musk odorants, where the rigid alkyne bond helps to define the conformation of the large ring. google.com

Stereochemical Control in Subsequent Chemical Transformations

Controlling stereochemistry is a central challenge in modern organic synthesis. The inherent chirality of this compound or stereocenters introduced in its derivatives can profoundly influence the stereochemical outcome of subsequent reactions.

The Ti(II)-mediated enyne cyclization provides a clear example of diastereoselective control. nii.ac.jp In the cyclization of 3-methyloct-2-en-7-yn-1-ol derivatives, the reaction predominantly produces the cyclized product with a syn configuration between the newly formed stereocenter and the adjacent methyl group. High levels of selectivity (up to 95:5) are achieved, particularly when a phosphate (B84403) or chloride is used as the leaving group, regardless of the initial geometry of the double bond in the starting material. nii.ac.jp This indicates that the catalyst and reaction pathway effectively control the formation of the new stereocenters.

Another strategy for stereocontrol involves the initial modification of the scaffold using asymmetric reactions. For instance, the Sharpless asymmetric dihydroxylation of related enynone systems introduces two adjacent chiral hydroxyl groups with high enantiomeric excess. ucl.ac.uk These newly installed stereocenters can then direct the facial selectivity of subsequent transformations, including cyclization reactions, ensuring that the desired stereoisomer of the final product is obtained. ucl.ac.uk The preparation of chiral secondary alkylcopper and zinc reagents from simple alkynols like oct-3-yn-2-ol also highlights the focus on creating stereodefined intermediates that can undergo further stereoselective reactions. uni-muenchen.de

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Methyloct-6-yn-2-ol, including its regiochemistry and relative stereochemistry. Both ¹H and ¹³C NMR, complemented by two-dimensional techniques like COSY, HSQC, and HMBC, would provide a complete picture of the atomic connectivity.

Due to the presence of two stereocenters at C2 and C3, this compound can exist as four possible stereoisomers. The precise spatial arrangement of the substituents at these centers can be elucidated through the analysis of proton-proton coupling constants (³J-values) and Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constant between the protons on C2 and C3 would be indicative of their dihedral angle, which differs for the syn and anti diastereomers.

¹H NMR: The proton spectrum would exhibit characteristic signals for the different environments. The hydroxyl proton would appear as a broad singlet, its chemical shift being concentration and solvent dependent. The protons on the carbon bearing the hydroxyl group (C2) and the methyl group (C3) would show specific multiplicities and coupling patterns depending on the neighboring protons. The terminal methyl group of the alkyne would likely appear as a triplet.

¹³C NMR: The carbon spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the sp-hybridized carbons of the alkyne (C6 and C7) would be characteristic, typically appearing in the range of 60-90 ppm. The carbons bearing the hydroxyl group (C2) and the methyl group (C3) would also have distinct chemical shifts.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) in Hz
H on C2 3.8 - 4.2 Doublet of Quartets (dq) J(H2, H3), J(H2, CH3)
H on C3 2.2 - 2.6 Multiplet (m) J(H3, H2), J(H3, CH3), J(H3, H4)
H on C4 1.4 - 1.6 Multiplet (m)
H on C5 2.1 - 2.3 Multiplet (m)
H on C8 1.0 - 1.2 Triplet (t) J(H8, H7)
CH₃ on C3 0.9 - 1.1 Doublet (d) J(CH3, H3)
CH₃ on C2 1.1 - 1.3 Doublet (d) J(CH3, H2)
OH Variable Broad Singlet (br s)

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm)
C1 (CH₃ on C2) 20 - 25
C2 65 - 75
C3 35 - 45
C4 25 - 35
C5 15 - 25
C6 75 - 85
C7 70 - 80
C8 10 - 15
CH₃ on C3 15 - 20

Utilization of Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₉H₁₆O.

Electron Ionization (EI) is a common ionization technique that would likely be used. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of this compound would be expected to follow predictable pathways governed by the stability of the resulting carbocations and neutral losses.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The presence of the alkyne functionality can also lead to characteristic fragmentation patterns. The analysis of the mass-to-charge ratio (m/z) of these fragments helps in piecing together the structure of the original molecule.

Expected Mass Spectrometry Fragmentation Data for this compound (Molecular Weight: 140.22 g/mol )

m/z Proposed Fragment Ion Proposed Neutral Loss
140 [C₉H₁₆O]⁺• Molecular Ion
125 [C₈H₁₃O]⁺ CH₃•
122 [C₉H₁₄]⁺• H₂O
97 [C₆H₉O]⁺ C₃H₇•
83 [C₆H₁₁]⁺ C₃H₅O•
69 [C₅H₉]⁺ C₄H₇O•
55 [C₄H₇]⁺ C₅H₉O•
43 [C₃H₇]⁺ C₆H₉O•

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the O-H, C-H, and C≡C bonds.

The presence of the hydroxyl group would be readily identified by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The C-H stretching vibrations of the sp³ hybridized carbons would appear in the region of 2850-3000 cm⁻¹. A sharp, weaker absorption band around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne, although in this internal alkyne, this peak would be absent. The C≡C stretching vibration of the internal alkyne would be observed as a weak to medium intensity band in the region of 2100-2260 cm⁻¹.

Expected Infrared (IR) Absorption Data for this compound

Functional Group Bond Vibration Expected Absorption Range (cm⁻¹) Intensity
Alcohol O-H stretch 3200 - 3600 Strong, Broad
Alkane C-H stretch 2850 - 3000 Medium to Strong
Alkyne C≡C stretch (internal) 2100 - 2260 Weak to Medium
Alcohol C-O stretch 1050 - 1260 Strong

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, especially in contexts where biological activity is of interest. Chiral chromatography is the primary method for separating and quantifying enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, utilizing a chiral stationary phase (CSP).

The principle behind chiral separation lies in the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times. The choice of the CSP is critical and often involves screening various types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based) to achieve optimal separation.

The result of a successful chiral separation is a chromatogram showing two distinct peaks, each corresponding to one of the enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee). This is a critical quality control parameter for any chiral compound.

Application of Chiral Chromatography for this compound

Analytical Technique Chiral Stationary Phase (Example) Mobile Phase (Example for HPLC) Detection Method Outcome
Chiral HPLC Polysaccharide-based (e.g., Chiralcel OD-H) Hexane/Isopropanol UV or Refractive Index (RI) Separation of enantiomers and determination of enantiomeric excess.
Chiral GC Cyclodextrin-based (e.g., Beta-DEX) Helium Flame Ionization Detector (FID) Separation of enantiomers (often after derivatization) and determination of enantiomeric excess.

Applications in Complex Molecule Synthesis and Materials Science

Role of 3-Methyloct-6-yn-2-ol as a Versatile Building Block in Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that are used to construct larger, more complex molecular architectures. This compound serves as a potent chiral building block due to the presence of two distinct functional groups: a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). masterorganicchemistry.com These groups offer independent reaction sites for chemical elaboration.

The hydroxyl group can undergo a wide array of transformations, including oxidation to a ketone, esterification, or conversion to a leaving group for substitution reactions. The internal alkyne is also highly versatile, capable of participating in reactions such as hydrogenation to form alkenes or alkanes, hydration to form ketones, and various coupling reactions (e.g., Sonogashira coupling, though less common for internal alkynes compared to terminal ones) to form larger carbon skeletons.

The inherent chirality of this compound is particularly significant. In the synthesis of pharmaceuticals and other biologically active molecules, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. acs.org Using a pre-existing, enantiomerically pure building block like this compound allows chemists to transfer that specific chirality into a larger target molecule, avoiding the often difficult and costly steps of separating stereoisomers later in the synthesis. Chiral alcohols are foundational starting materials in the synthesis of single-stereoisomer drugs and complex intermediates. sigmaaldrich.com

Precursor for Natural Product Synthesis (e.g., Phomactins, Macrocyclic Lactones)

Chiral propargyl alcohols—a class of compounds to which this compound belongs—are robust and versatile intermediates in the synthesis of fine chemicals and natural products. nih.gov The dual functionality of the alcohol and the alkyne provides a powerful handle for constructing the complex carbon skeletons often found in nature. nih.gov

While specific, documented total syntheses of Phomactins or macrocyclic lactones commencing directly from this compound are not prominently featured in scientific literature, building blocks with similar structural motifs are fundamental to the strategies employed for such targets. The synthesis of complex natural products often relies on the assembly of several smaller, chiral fragments. A molecule like this compound could theoretically serve as a key fragment for a portion of a natural product's carbon skeleton, with its stereocenter defining a crucial aspect of the final molecule's three-dimensional structure. The alkyne can be used to connect with other fragments or be elaborated into other functional groups required for the target structure.

Development of Advanced Synthetic Intermediates and Novel Molecular Scaffolds

The true utility of a building block like this compound lies in its capacity to be converted into more advanced synthetic intermediates or to form the basis of novel molecular scaffolds. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. By selectively reacting either the alcohol or the alkyne, a diverse library of compounds can be generated from this single starting material.

For example, the alkyne can be used as a linchpin in cycloaddition reactions to create heterocyclic rings, which are common scaffolds in medicinal chemistry. The alcohol can be used as a handle to attach the molecule to a solid support for combinatorial synthesis, allowing for the rapid generation of many related compounds. The table below outlines several potential transformations that convert this compound into advanced intermediates.

Reaction TypeFunctional Group TargetedPotential Product/IntermediateSignificance
Oxidation (e.g., Swern, PCC)Hydroxyl3-Methyloct-6-yn-2-oneCreates a chiral ketone for further nucleophilic additions.
Esterification (e.g., with an acid chloride)HydroxylEster derivativeIntroduces new functional groups; can act as a protecting group.
Partial Hydrogenation (e.g., Lindlar's catalyst)Alkyne(Z)-3-Methyloct-6-en-2-olGenerates a stereodefined cis-alkene, a common feature in natural products.
Hydration (e.g., acid-catalyzed with HgSO₄)Alkyne3-Methyloctan-2,6-dioneForms a diketone, a precursor for heterocyclic synthesis.
Click Chemistry (if converted to a terminal alkyne)AlkyneTriazole-containing scaffoldForms stable, functionalized heterocyclic rings for medicinal or materials applications.

Integration into Functional Materials Design (excluding direct fragrance product development)

In materials science, the precise structure of a monomer can dictate the properties of the resulting polymer or functional material. Alkynyl-functionalized molecules are of particular interest as they can be polymerized or used in "click" chemistry reactions to create specialized materials. mdpi.comresearchgate.net The alkyne group can be incorporated into polymer backbones, leading to conjugated polymers with interesting electronic or optical properties. oup.com

Although specific examples detailing the integration of this compound into functional materials are not widespread, its structure offers significant potential. The hydroxyl group provides a reactive site for grafting the molecule onto a polymer backbone, creating a polymer decorated with pendant alkyne groups. These alkynes can then be used for subsequent modifications, such as cross-linking the material or attaching specific functional molecules (e.g., fluorescent dyes, bioactive peptides) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. sigmaaldrich.com

The chirality of the molecule could also be exploited to create chiral polymers, which can have applications in enantioselective separations or as advanced optical materials. For instance, incorporating this compound into a polyester (B1180765) could create a material whose helical structure is influenced by the stereocenter of the monomer. nih.gov

Material TypePotential Role of this compoundResulting Material Property
Cross-linked PolymersActs as a cross-linking agent after incorporation into a polymer backbone.Increased rigidity, thermal stability, and solvent resistance.
Functionalized SurfacesAttached to a surface via its hydroxyl group, exposing the alkyne for further reaction.Creates a "clickable" surface for attaching sensors, biomolecules, etc.
Chiral PolyestersUsed as a co-monomer in polyester synthesis.Induces chirality in the polymer structure, for optical or separation applications.
Conjugated PolymersIncorporated into the main chain via reactions involving the alkyne.Could influence electronic properties for use in organic electronics.

Lack of Specific Research Data Precludes Detailed Theoretical Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the growing importance of computational chemistry in understanding molecular structures and reactivity, specific studies focusing on this particular molecule are not present in publicly accessible research databases. Consequently, a detailed article on its quantum chemical studies, conformational analysis, reactivity predictions, and structure-reactivity relationships cannot be compiled at this time.

Computational chemistry provides invaluable insights into the behavior of molecules, predicting their properties and reaction pathways. Methodologies such as quantum chemical calculations are instrumental in elucidating reaction mechanisms and identifying transition states, offering a molecular-level understanding of chemical transformations. These studies are crucial for designing new synthetic routes and catalysts.

Similarly, conformational analysis and molecular modeling are essential for understanding the three-dimensional structure of molecules and how their shape influences their physical and chemical properties. By simulating the various possible arrangements of atoms in a molecule, researchers can identify the most stable conformers and understand how the molecule interacts with its environment.

Furthermore, computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. By analyzing the electronic structure of a molecule, it is possible to identify sites that are more likely to participate in a reaction and to predict the outcome of a reaction under different conditions. This predictive power is a significant asset in the development of novel chemical transformations.

Finally, structure-reactivity relationship studies, often aided by computational methods, aim to establish a clear link between the molecular structure of a compound and its chemical reactivity. These studies are fundamental to the rational design of molecules with specific desired properties.

While these computational approaches are well-established and widely applied in chemical research, their specific application to this compound has not been documented in the existing scientific literature. The absence of such research means that detailed findings, data tables, and in-depth analysis for the outlined topics concerning this specific compound are not available. Future research initiatives may address this gap, at which point a comprehensive theoretical and computational profile of this compound can be developed.

Future Perspectives and Emerging Research Directions

Exploration of Untapped Synthetic Pathways for 3-Methyloct-6-yn-2-ol and its Derivatives

Modern organic synthesis continually seeks methods that are more efficient, sustainable, and atom-economical. For a chiral molecule like this compound, developing enantioselective synthetic routes is of paramount importance. While traditional approaches might rely on Grignard-type reactions followed by resolution, future research could focus on more sophisticated, stereocontrolled strategies.

One promising area is the application of organocatalyzed aldol (B89426) reactions . nih.gov These reactions have become powerful tools for creating carbon-carbon bonds and new stereogenic centers. nih.gov A potential pathway to derivatives of this compound could involve the asymmetric aldol addition of an enolizable carbonyl compound to a suitable aldehyde, establishing the β-hydroxy carbonyl core with high optical purity. nih.gov Subsequent modification could then introduce the alkyne functionality.

Another emerging frontier is the use of multicomponent reactions . These processes allow for the synthesis of complex structures in a single step from three or more starting materials, enhancing efficiency. acs.org A hypothetical three-component reaction using an allenyl boronic acid, an amine, and a hydroxyaldehyde could be adapted to generate β-allenol motifs, which are structurally related to alkynols and could serve as precursors. acs.org

Furthermore, the adoption of continuous flow chemistry presents an opportunity to improve the synthesis of this compound. Flow reactors provide superior control over reaction parameters, such as temperature and mixing, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. frontiersin.org

Development of Highly Efficient and Selective Catalyst Systems

Catalysis is central to improving the synthesis and functionalization of molecules like this compound. Future research will likely focus on creating catalysts that offer high efficiency and selectivity for reactions involving either the alcohol or the alkyne group.

For the synthesis of the chiral alcohol center, asymmetric transfer hydrogenation using organometallic catalysts is a highly effective method. wikipedia.org Ruthenium and rhodium complexes, particularly those with chiral diamine and phosphine (B1218219) ligands, have demonstrated exceptional performance in the reduction of ketones to alcohols with high enantioselectivity. wikipedia.org The hydrogen donor is typically an inexpensive and safe alcohol like isopropanol. wikipedia.org The development of next-generation catalysts could lead to even higher turnover numbers and milder reaction conditions for producing enantiopure this compound from its corresponding ketone precursor.

For reactions involving the alkyne moiety, metal-based catalysts are indispensable. Palladium-catalyzed semi-hydrogenation is a key industrial process for converting alkynes to alkenes, and recent advances have focused on improving selectivity. nih.gov For instance, supported Palladium-Copper (PdCu) nanoparticles have shown high efficacy and selectivity for the corresponding cis-alkenol under mild conditions. nih.gov Gold-catalyzed reactions have also gained significant attention due to the unique ability of gold complexes to act as soft Lewis acids, activating the alkyne for various transformations. mdpi.comresearchgate.net

The development of recyclable heterogeneous catalysts is also a critical research direction. mdpi.com Systems such as metal-organic frameworks (MOFs) or catalysts supported on materials like MCM-41 offer the potential for easy separation and reuse, aligning with the principles of green chemistry. mdpi.com

Catalyst SystemTarget ReactionKey AdvantagesPotential Application for this compound
Chiral Ru/Rh Complexes Asymmetric Transfer HydrogenationHigh enantioselectivity, mild conditions. wikipedia.orgEnantioselective synthesis of the alcohol functional group.
Supported PdCu Nanoparticles Alkyne Semi-hydrogenationHigh selectivity for cis-alkenes, catalyst stability. nih.govSelective reduction of the alkyne to an alkene.
Gold (Au) Complexes Cycloisomerization/AdditionsPowerful soft Lewis acid nature, high functional group compatibility. mdpi.comCatalyzing intramolecular cyclizations or intermolecular additions.
Sulphated Al-MCM-41 Alcohol Addition to AlkynesRecyclable, efficient for forming new C-O bonds. mdpi.comSynthesis of ether derivatives from the alkyne group.

Discovery of Novel Reactivity Profiles and Transformations for Alkynols

The dual functionality of this compound provides a rich platform for discovering novel chemical transformations. The interplay between the hydroxyl group and the alkyne can lead to unique reactivity not observed in monofunctional molecules.

A significant area of research is gold-catalyzed cycloisomerization . mdpi.com Alkynol-based systems can undergo gold-catalyzed cyclization to form a variety of heterocyclic structures, such as furans and pyrans, under mild conditions. mdpi.com The specific substitution pattern of this compound could be exploited to synthesize novel oxygen-containing heterocycles, which are common motifs in natural products.

Alkynes can also participate in a range of addition and coupling reactions . The hydrohalogenation of alkynes, for example, can proceed with Markovnikov or anti-Markovnikov selectivity depending on the reaction conditions, allowing for the synthesis of vinyl halides. youtube.com Hydration reactions, such as oxymercuration or hydroboration-oxidation, can convert the alkyne into a ketone or an aldehyde, respectively, providing a route to new carbonyl derivatives. youtube.com

Furthermore, the unique electronic properties of the alkyne in this compound could be harnessed in reactions with novel reagents like metallaboranes . The reaction of alkynes with dimetallaboranes has been shown to be highly dependent on the metal's identity, leading to alkyne cyclotrimerization or insertion reactions to form new cluster compounds. researchgate.net Exploring this chemistry with this compound could yield previously unknown organometallic structures.

Reaction TypeCatalyst/ReagentPotential Product from this compound
Cycloisomerization Gold (Au) complexesSubstituted dihydrofurans or other oxygen heterocycles. mdpi.com
Hydroboration-Oxidation Borane (BH3), then H2O2, NaOH3-Methyloctan-2-ol-6-one (a keto-alcohol). youtube.com
Radical Bromination HBr, Peroxides (ROOR)(E/Z)-6-Bromo-3-methyloct-6-en-2-ol. youtube.com
Reaction with Metallaboranes Ruthenium-based metallaboraneNovel ruthenacarborane clusters incorporating the alkynol skeleton. researchgate.net

Integration of this compound into Advanced Supramolecular Architectures

Supramolecular chemistry focuses on creating complex, functional assemblies through non-covalent interactions. rsc.org Molecules like this compound can act as "synthons," or programmed building blocks, for the construction of larger, ordered structures.

The hydroxyl group is a powerful director of self-assembly through hydrogen bonding . It can act as both a hydrogen bond donor and acceptor, leading to the formation of chains, sheets, or more complex three-dimensional networks. acs.org The chiral nature of this compound could introduce helicity into these assemblies, a desirable property for creating chiral materials.

The alkyne group also contributes to intermolecular interactions. The π-system of the triple bond can engage in π-π stacking or interact with metal centers in the formation of metal-organic frameworks (MOFs) or coordination polymers. acs.org By functionalizing MOF ligands with alkynol groups, it may be possible to create pores with specific chemical environments, tailored for applications in gas storage or catalysis.

The combination of a strong hydrogen-bonding group with a rigid alkyne rod and a flexible alkyl chain makes this compound an intriguing candidate for forming liquid crystals or gels . The precise balance of these interactions could lead to the self-assembly of highly ordered phases with potential applications in materials science and nanotechnology. Research in this area aligns with the broader goal of moving supramolecular chemistry from elegant systems to commercially viable products with real-world use. rsc.org The use of enabling technologies like high-throughput screening could accelerate the discovery of new self-assembled systems based on this and related molecules. frontiersin.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Methyloct-6-yn-2-ol, and what methodological considerations are critical during its preparation?

  • Methodological Answer : Synthesis of this compound can be extrapolated from analogous alkyne-containing alcohols. A common approach involves:

Alkyne Functionalization : Introduce the alkyne moiety via Sonogashira coupling or acetylene addition, ensuring regioselectivity at the 6-position .

Hydroxylation : Install the hydroxyl group at the 2-position through selective oxidation or nucleophilic substitution, avoiding overoxidation of the alkyne .

Methylation : Add the methyl group via alkylation reagents (e.g., methyl iodide) under basic conditions .

  • Key Considerations :
  • Solvent choice (e.g., DMSO for polar reactions) to stabilize intermediates .
  • Temperature control to prevent alkyne polymerization (<60°C) .
  • Data Table :
ParameterTypical ConditionsYield RangeReference Compound Analogy
Reaction Temperature25–60°C45–70%3-methylpent-1-en-4-yn-3-ol
CatalystPd/Cu for coupling reactionsN/A(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify the hydroxyl (-OH, ~3200–3600 cm⁻¹) and alkyne (C≡C, ~2100–2260 cm⁻¹) stretches. Compare with databases (e.g., NIST Chemistry WebBook) .
  • NMR :
  • ¹H NMR : Methyl groups (δ 0.8–1.5 ppm), hydroxyl proton (δ 1.5–2.5 ppm, broad), and alkyne-proximal protons (δ 2.0–3.0 ppm) .
  • ¹³C NMR : Alkyne carbons (δ 70–100 ppm) and quaternary carbons near the methyl group .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of -OH or methyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., purity >98%, inert atmosphere) to isolate variables .
  • Multi-Technique Validation : Cross-validate melting points, boiling points, and solubility using DSC, GC-MS, and HPLC .
    • Example Contradiction : Discrepancies in boiling points (e.g., 63–65°C/100 mmHg vs. 60–63°C/1.07 kPa in similar compounds) may arise from pressure calibration errors .

Q. What experimental design challenges arise when studying the catalytic hydrogenation of this compound?

  • Methodological Answer :

  • Selectivity Issues : The alkyne group may undergo partial hydrogenation to cis-alkenes or over-hydrogenation to alkanes. Use Lindlar’s catalyst for controlled cis-alkene formation .
  • Side Reactions : Competing hydroxyl group oxidation. Employ protective groups (e.g., TMS ethers) during hydrogenation .
  • Data Collection : Monitor reaction progress via in-situ FTIR or GC-MS to capture intermediate species .

Methodological and Analytical Questions

Q. What statistical approaches are recommended for analyzing synthetic yield variability in this compound production?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) .
  • Error Analysis : Calculate confidence intervals (95% CI) for yield data to assess reproducibility .

Q. How can this compound serve as a building block in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use enantioselective catalysts (e.g., BINOL-derived ligands) to synthesize stereoisomers .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura or Heck reactions to append aryl/heteroaryl groups to the alkyne .
  • Case Study : Analogous compounds like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol have been used in fluorinated pharmaceutical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.